![molecular formula C17H17N3O3S B5752323 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide CAS No. 438234-90-3](/img/structure/B5752323.png)
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of hydrazinecarbothioamide derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide exerts its anticancer effects by inducing oxidative stress and DNA damage in cancer cells. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has also been shown to inhibit various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have suggested that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide exhibits antioxidant activity and can protect cells against oxidative stress. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potent anticancer activity. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. Studies have suggested that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide. One area of research is to further elucidate the mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide. Understanding how 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide exerts its anticancer effects can help to identify potential targets for drug development. Another area of research is to investigate the potential applications of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide in combination with other anticancer agents. Studies have suggested that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide may enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. Finally, more research is needed to evaluate the safety and efficacy of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide in preclinical and clinical studies.
Synthesemethoden
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide can be synthesized by reacting 2-(1,3-benzodioxol-5-yl)acetic acid with thionyl chloride to form 2-(1,3-benzodioxol-5-yl)acetyl chloride. This intermediate is then reacted with N-(2,5-dimethylphenyl)hydrazinecarbothioamide to form 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonylamino)-3-(2,5-dimethylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-11(2)13(7-10)18-17(24)20-19-16(21)12-5-6-14-15(8-12)23-9-22-14/h3-8H,9H2,1-2H3,(H,19,21)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMPPMSRYTZDHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123602 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
438234-90-3 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438234-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.